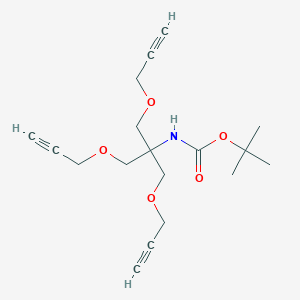![molecular formula C43H67N9O13 B14088660 eukaryotic translation elongation factor 1 alpha 1 (EEF1A1) (387-394) [Multiple species]](/img/structure/B14088660.png)
eukaryotic translation elongation factor 1 alpha 1 (EEF1A1) (387-394) [Multiple species]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It was initially developed by Pfizer Inc. and later patented by Yeda Research and Development Co. Ltd. as an immunoregulatory agent . Thymoctonan has shown potential in enhancing immune responses and has been investigated for its therapeutic applications in immune system diseases, infectious diseases, and urogenital diseases .
Métodos De Preparación
Thymoctonan is synthesized as an octapeptide thymic hormone. The synthetic route involves the sequential addition of amino acids to form the peptide chain. The peptide sequence for Thymoctonan is Leu-Glu-Asp-Gly-Pro-Lys-Phe-Leu . The synthesis typically involves solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled on a solid support and then cleaved from the support once the synthesis is complete. The reaction conditions include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Análisis De Reacciones Químicas
Thymoctonan undergoes various chemical reactions, including degradation by peptidases in blood. The degradation process involves the sequential removal of single amino acids from the N-terminus by aminopeptidase activities and the cleavage of specific peptide bonds by metallo-exopeptidases and metallo-endopeptidases . The major products formed from these reactions include smaller peptide fragments such as Glu-Asp-Gly-Pro-Lys-Phe-Leu, Asp-Gly-Pro-Lys-Phe-Leu, and Glu-Asp-Gly-Pro-Lys .
Aplicaciones Científicas De Investigación
Thymoctonan has been extensively studied for its immunoregulatory properties. In preclinical models, it has demonstrated potent anti-tumor activity and has been shown to significantly increase the specific cytotoxic response of immune spleen cells . Thymoctonan has also been investigated for its potential in enhancing the anti-viral response of immune cells, particularly in the context of murine cytomegalovirus infection . Additionally, Thymoctonan has been studied for its ability to improve the competence of immune spleen cells in adoptive immunotherapy when combined with chemotherapy .
Mecanismo De Acción
Thymoctonan exerts its effects by modulating the immune response. It enhances the activity of immune cells, particularly T-cells, by increasing their cytotoxic response and improving their competence in targeting and eliminating infected or cancerous cells . The molecular targets and pathways involved in Thymoctonan’s mechanism of action include the activation of immune signaling pathways and the enhancement of cytokine production, which collectively contribute to its immunostimulatory effects .
Comparación Con Compuestos Similares
Thymoctonan is unique in its specific peptide sequence and its potent immunoregulatory properties. Similar compounds include other thymic hormones such as Thymosin alpha-1 and Thymopoietin, which also play roles in modulating the immune response . Thymoctonan’s specific sequence and its demonstrated efficacy in preclinical models make it a distinct and valuable compound in the field of immunotherapy .
Propiedades
IUPAC Name |
2-[[2-[[6-amino-2-[[1-[2-[[2-[[2-[(2-amino-4-methylpentanoyl)amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H67N9O13/c1-24(2)19-27(45)37(58)47-29(15-16-35(54)55)40(61)50-31(22-36(56)57)38(59)46-23-34(53)52-18-10-14-33(52)42(63)48-28(13-8-9-17-44)39(60)49-30(21-26-11-6-5-7-12-26)41(62)51-32(43(64)65)20-25(3)4/h5-7,11-12,24-25,27-33H,8-10,13-23,44-45H2,1-4H3,(H,46,59)(H,47,58)(H,48,63)(H,49,60)(H,50,61)(H,51,62)(H,54,55)(H,56,57)(H,64,65) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYJVPTKMDYSZDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NCC(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(C)C)C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H67N9O13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00869477 |
Source


|
| Record name | Leucyl-alpha-glutamyl-alpha-aspartylglycylprolyllysylphenylalanylleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00869477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
918.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Chloro-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088604.png)

![5-benzyl-3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14088637.png)
![3-(2-hydroxy-4,5-dimethylphenyl)-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B14088638.png)




![2-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-(4-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088654.png)
![2-[2-(4-methoxyphenyl)ethyl]-1'-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B14088661.png)
![N-[3-{[(3,5-Di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino]oxy}-4-oxonaphthalen-1(4H)-ylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14088677.png)
